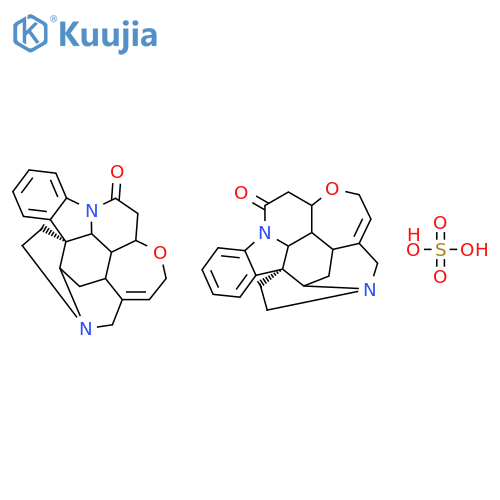Cas no 60-41-3 (Strychnine hemisulfate salt)

Strychnine hemisulfate salt structure
商品名:Strychnine hemisulfate salt
CAS番号:60-41-3
MF:2[C21H22N2O2].H2O4S
メガワット:766.90164
CID:503285
Strychnine hemisulfate salt 化学的及び物理的性質
名前と識別子
-
- STRYCHNINE SULFATE (2:1)
- STRYCHNINE
- STRYCHNINE SULFATE
- STRYCHNINE SULFATE (2:1)
- antivampire
- L-STRYCHNINE
- strychiniumsulfate
- STRYCHNINE ALKALOID
- Strychnine Sulfate BPC
- Strychniniumsulfat
- vampirol
- Strychnine hemisulfate salt
-
- インチ: InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t2*13?,16-,17+,19?,20-,21?;/m00./s1
- InChIKey: GOOCRIHPADOQAS-VPBPSBLNSA-N
- ほほえんだ: C1=CC=C2C(=C1)C34CCN5CC6=CCO[C@H]7CC(=O)N2[C@H]4C7C6C[C@H]35.C1=CC=C2C(=C1)C34CCN5CC6=CCO[C@H]7CC(=O)N2[C@H]4C7C6C[C@H]35.OS(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 766.30400
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 12
- 重原子数: 55
- 回転可能化学結合数: 0
- 複雑さ: 771
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0926 (rough estimate)
- ゆうかいてん: 284-286 °C(lit.)
- 屈折率: 1.6000 (estimate)
- ようかいど: chloroform: clear to hazy
- PSA: 148.54000
- LogP: 4.61880
- マーカー: 8855
- 酸性度係数(pKa): 8.26(at 25℃)
Strychnine hemisulfate salt セキュリティ情報
- 危険物輸送番号:UN 1692 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 27/28-50/53-26/28
- セキュリティの説明: S36/37; S45; S60; S61
- RTECS番号:WL2550000
-
危険物標識:


- どくせい:LD50 orally in rats: 5 mg/kg, E. W. Schafer, Toxicol. Appl. Pharmacol. 21, 315 (1972)
- 包装グループ:I
- リスク用語:R27/28; R50/53; R26/28
- 包装等級:I
- 危険レベル:6.1(a)
- セキュリティ用語:6.1(a)
Strychnine hemisulfate salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S224215-10g |
Strychnine hemisulfate salt |
60-41-3 | 10g |
$322.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0052L-1 mL * 10 mM (in DMSO) |
Strychnine Sulfate |
60-41-3 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥448.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0052L-25 mg |
Strychnine Sulfate |
60-41-3 | 99.00% | 25mg |
¥664.00 | 2022-04-26 | |
| TRC | S224215-500mg |
Strychnine hemisulfate salt |
60-41-3 | 500mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0052L-5 mg |
Strychnine Sulfate |
60-41-3 | 99.00% | 5mg |
¥192.00 | 2022-04-26 | |
| TRC | S224215-5g |
Strychnine hemisulfate salt |
60-41-3 | 5g |
$196.00 | 2023-05-17 | ||
| TRC | S224215-25g |
Strychnine hemisulfate salt |
60-41-3 | 25g |
$643.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0052L-50 mg |
Strychnine Sulfate |
60-41-3 | 99.00% | 50mg |
¥1128.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0052L-10 mg |
Strychnine Sulfate |
60-41-3 | 99.00% | 10mg |
¥336.00 | 2022-04-26 | |
| TRC | S224215-1g |
Strychnine hemisulfate salt |
60-41-3 | 1g |
$144.00 | 2023-05-17 |
Strychnine hemisulfate salt 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
60-41-3 (Strychnine hemisulfate salt) 関連製品
- 60491-10-3(Strychnine Sulfate Hydrate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 624-75-9(Iodoacetonitrile)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
